Journal Name:Nanoscale Advances
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Structural DNA nanotechnology at the nexus of next-generation bio-applications: challenges and perspectives
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00692A
DNA nanotechnology has significantly progressed in the last four decades, creating nucleic acid structures widely used in various biological applications. The structural flexibility, programmability, and multiform customization of DNA-based nanostructures make them ideal for creating structures of all sizes and shapes and multivalent drug delivery systems. Since then, DNA nanotechnology has advanced significantly, and numerous DNA nanostructures have been used in biology and other scientific disciplines. Despite the progress made in DNA nanotechnology, challenges still need to be addressed before DNA nanostructures can be widely used in biological interfaces. We can open the door for upcoming uses of DNA nanoparticles by tackling these issues and looking into new avenues. The historical development of various DNA nanomaterials has been thoroughly examined in this review, along with the underlying theoretical underpinnings, a summary of their applications in various fields, and an examination of the current roadblocks and potential future directions.
Detail
Nano-modified screen-printed electrode-based electrochemical immunosensors for oral cancer biomarker detection in undiluted human serum and saliva samples†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00682D
This proposed work reports the development of in-house made conductive ink-based screen-printed electrodes (SPEs) for label-free detection of oral cancer biomarkers. Carbon ink synthesis includes graphite powder, gum arabic, and water. The selectivity test of the fabricated SPE involves immobilizing antibodies specific to biomarkers and challenges with redox-active interference, other serum molecules, and non-target biomarkers. Three different biomarkers, cytokeratin-19 fragment (CYFRA 21-1), interleukin 8 (IL-8), and tumor protein p53 (TP-53), act as target entities for the detection of oral cancer in patients' samples (serum, N = 28, and saliva, N = 16) at an early stage. The standard technique enzyme-linked immunosorbent assay (ELISA) was employed to estimate the concentration of the biomarkers in serum and saliva samples. SPEs contain amine (–NH2) functional groups involved in covalent bonding with the carboxyl (–COOH) groups of antibody molecules. These immunosensors exhibited remarkably lower detection limits of 829.5 pg mL−1, 0.543 pg mL−1, and 1.165 pg mL−1, and excellent sensitivity of 0.935 μA mL pg−1 cm−1, 0.039 μA mL pg−1 cm−1, and 0.008 μA mL pg−1 cm−1 for CYFRA 21-1, IL-8, and TP-53 biomarkers, respectively. This sensing platform does not require any functionalization for biomolecule immobilization. Thus, it is a cost-effective, disposable, flexible, miniaturized, and sensitive strip to detect oral cancer biomarkers.
Detail
Future prospects of MXenes: synthesis, functionalization, properties, and application in field effect transistors
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00874F
MXenes are a family of two-dimensional (2D) materials that have drawn a lot of interest recently because of their distinctive characteristics and possible uses in a variety of industries. This review emphasizes the bright future prospects of MXene materials in the realm of FETs. Their remarkable properties, coupled with their tunability and compatibility, position MXenes as promising candidates for the development of high-performance electronic devices. As research in this field continues to evolve, the potential of MXenes to drive innovation in electronics becomes increasingly evident, fostering excitement for their role in shaping the future of electronic technology. This paper presents a comprehensive overview of MXene materials, focusing on their synthesis methods, functionalization strategies, intrinsic properties, and their promising application in Field Effect Transistors (FETs).
Detail
Synthesis and enhanced room-temperature thermoelectric properties of CuO–MWCNT hybrid nanostructured composites
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00888F
This work presents the synthesis of novel copper oxide–multiwalled carbon nanotube (CuO–MWCNT) hybrid nanostructured composites and a systematic study of their thermoelectric performance at near-room temperatures as a function of MWCNT wt% in the composite. The CuO–MWCNT hybrid nanostructured composites were synthesized by thermal oxidation of a thin metallic Cu layer pre-deposited on the MWCNT network. This resulted in the complete incorporation of MWCNTs in the nanostructured CuO matrix. The thermoelectric properties of the fabricated CuO–MWCNT composites were compared with the properties of CuO–MWCNT networks prepared by mechanical mixing and with the properties of previously reported thermoelectric [CuO]99.9[SWCNT]0.1 composites. CuO–MWCNT hybrid composites containing MWCNTs below 5 wt% showed an increase in the room-temperature thermoelectric power factor (PF) by ∼2 times compared with a bare CuO nanostructured reference thin film, by 5–50 times compared to mixed CuO–MWCNT networks, and by ∼10 times the PF of [CuO]99.9[SWCNT]0.1. The improvement of the PF was attributed to the changes in charge carrier concentration and mobility due to the processes occurring at the large-area CuO–MWCNT interfaces. The Seebeck coefficient and PF reached by the CuO–MWCNT hybrid nanostructured composites were 688 μV K−1 and ∼4 μW m−1 K−2, which exceeded the recently reported values for similar composites based on MWCNTs and the best near-room temperature inorganic thermoelectric materials such as bismuth and antimony chalcogenides and highlighted the potential of CuO–MWCNT hybrid nanostructured composites for applications related to low-grade waste heat harvesting and conversion to useable electricity.
Detail
Effects of mechanical properties of carbon-based nanocomposites on scaffolds for tissue engineering applications: a comprehensive review
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00554B
Mechanical properties, such as elasticity modulus, tensile strength, elongation, hardness, density, creep, toughness, brittleness, durability, stiffness, creep rupture, corrosion and wear, a low coefficient of thermal expansion, and fatigue limit, are some of the most important features of a biomaterial in tissue engineering applications. Furthermore, the scaffolds used in tissue engineering must exhibit mechanical and biological behaviour close to the target tissue. Thus, a variety of materials has been studied for enhancing the mechanical performance of composites. Carbon-based nanostructures, such as graphene oxide (GO), reduced graphene oxide (rGO), carbon nanotubes (CNTs), fibrous carbon nanostructures, and nanodiamonds (NDs), have shown great potential for this purpose. This is owing to their biocompatibility, high chemical and physical stability, ease of functionalization, and numerous surface functional groups with the capability to form covalent bonds and electrostatic interactions with other components in the composite, thus significantly enhancing their mechanical properties. Considering the outstanding capabilities of carbon nanostructures in enhancing the mechanical properties of biocomposites and increasing their applicability in tissue engineering and the lack of comprehensive studies on their biosafety and role in increasing the mechanical behaviour of scaffolds, a comprehensive review on carbon nanostructures is provided in this study.
Detail
Asymmetric edge supercurrents in MoTe2 Josephson junctions†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00884C
To investigate the higher order topology in MoTe2, the supercurrent interference phenomena in Nb/MoTe2/Nb planar Josephson junctions have been systematically studied. By analyzing the obtained interference pattern of the critical supercurrents and performing a comparative study of the edge-touched and untouched junctions, it's found that the supercurrent is dominated by the edges, rather than the bulk or surfaces of MoTe2. An asymmetric Josephson effect with a field-tunable sign is also observed, indicating the nontrivial origin of the edge states. These results not only provide initial evidence for the hinge states in the higher order topological insulator MoTe2, but also demonstrate the potential applications of MoTe2-based Josephson junctions in rectifying the supercurrent.
Detail
Multicomponent chiral plasmonic hybrid nanomaterials: recent advances in synthesis and applications
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00808H
Chiral hybrid nanomaterials with multiple components provide a highly promising approach for the integration of desired chirality with other functionalities into one single nanoscale entity. However, precise control over multicomponent chiral plasmonic hybrid nanomaterials to enable their application in diverse and complex scenarios remains a significant challenge. In this review, our focus lies on the recent advances in the preparation and application of multicomponent chiral plasmonic hybrid nanomaterials, with an emphasis on synthetic strategies and emerging applications. We first systematically elucidate preparation methods for multicomponent chiral plasmonic hybrid nanomaterials encompassing the following approaches: physical deposition approach, galvanic replacement reaction, chiral molecule-mediated, chiral heterostructure, circularly polarized light-mediated, magnetically induced, and chiral assembly. Furthermore, we highlight emerging applications of multicomponent chiral plasmonic hybrid nanomaterials in chirality sensing, enantioselective catalysis, and biomedicine. Finally, we provide an outlook on the challenges and opportunities in the field of multicomponent chiral plasmonic hybrid nanomaterials. In-depth investigations of these multicomponent chiral hybrid nanomaterials will pave the way for the rational design of chiral hybrid nanostructures with desirable functionalities for emerging technological applications.
Detail
Optical and thermoelectric properties of new Janus ZnMN2 (M = Ge, Sn, Si and N = S, Se, Te) monolayers: a first-principles study
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00905J
Thermoelectric materials have received great interest because they directly tap into the vast reserves of currently underused thermal energy, in an environmentally friendly manner. In this work, we investigated the electronic, optical and thermoelectric properties of novel ZnMN2 (M = Ge, Sn, Si and N = S, Se, Te) monolayers by performing density functional theory calculations. The dynamic and thermal stabilities of ZnMN2 (M = Ge, Sn, Si and N = S, Se, Te) monolayers were confirmed by their phonon band structures and ab initio molecular dynamics (AIMD) simulations, which showed that all the studied monolayers are stable. Calculated electronic band structures showed that ZnSiTe2, ZnGeSe2, and ZnSnTe2 have a direct band gap, while the remaining monolayers have an indirect band gap. Optical properties in terms of the imaginary part of the dielectric function have also been investigated, which showed that all the first excitonic peaks lie in the visible region. Transport coefficients, such as the Seebeck coefficient (S), electrical conductivity (σ) and power factor (PF) were calculated using the Boltzmann theory and plotted against chemical potential. The results demonstrated that the peak values of the p-type region for the PF are greater than those of the n-type region. Notably, ZnSiTe2 exhibits a large PF due to its smaller Seebeck coefficient and higher electrical conductivity compared to ZnSnS2, indicating that it is a promising candidate for thermoelectric applications. Our findings reveal that ZnMN2 (M = Ge, Sn, Si and N = S, Se, Te) monolayers open up new possibilities for optoelectronics and thermoelectric device applications.
Detail
Contents list
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D4NA90007C
The first page of this article is displayed as the abstract.
Detail
Inside front cover
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D4NA90006E
A graphical abstract is available for this content
Detail
Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00484H
Lipid nanoparticles have proved an attractive approach for drug delivery; however, the challenges of optimising formulation stability and increasing drug loading have limited progression. In this work, we investigate the role of unpegylated lipid surfactants (helper lipids) in nanoparticle formation and the effect of blending helper lipids with pegylated lipid surfactants on the formation and stability of lipid-based nanoparticles by nanoprecipitation. Furthermore, blends of unpegylated/pegylated lipid surfactants were examined for ability to accommodate higher drug loading formulations by means of a higher weight percentage (wt%) of drug relative to total mass of formulation components (i.e. drug, surfactants and lipids). Characterisation included evaluation of particle diameter, size distribution, drug loading and nanoformulation stability. Our findings demonstrate that the addition of unpegylated lipid surfactant (Lipoid S100) to pegylated lipid surfactant (Brij S20) enhances stability, particularly at higher weight percentages of the core material. This blending approach enables drug loading capacities exceeding 10% in the lipid nanoparticles. Notably, Lipoid S100 exhibited nucleating properties that aided in the formation and stabilisation of the nanoparticles. Furthermore, we examined the incorporation of a model drug into the lipid nanoparticle formulations. Blending the model drug with the core material disrupted the crystallinity of the core, offering additional potential benefits in terms of drug release and stability. This comprehensive investigation provides valuable insights into the interplay between surfactant properties, core material composition, and nanoparticle behaviour. The study enhances our understanding of lipid materials and offers guidance for the design and optimisation of lipid nanoparticle formulations.
Detail
Front cover
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D4NA90005G
A graphical abstract is available for this content
Detail
Back cover
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D4NA90014F
A graphical abstract is available for this content
Detail
In silico and in vitro assessment of an optimized QbD-guided myoinositol and metformin-loaded mucus-penetrating particle-based gel for the amelioration of PCOS†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00943B
Polycystic ovarian syndrome (PCOS) is a multi-factorial endocrine disorder affecting women of reproductive age. However, its high prevalence and the unsuccessful translation of conventional modalities have made PCOS a pharmaco-therapeutic challenge. In the present study, we explored bi-formulations (comprising metformin-loaded mucus-penetrating nanoparticles, MTF-MPPs, and myoinositol-loaded mucus-penetrating particles, MI-MPPs) incorporated in a carbomer gel tailored for intravaginal administration. For the development and optimization of the MPPs-gel, a QbD (quality by design) approach was employed, including the initial and final risk assessment, central composite design of experts, and method validation. The optimized MTF-MPPs and MI-MPPs possessed an optimum nanometric particle size (195.0 nm and 178.8 nm, respectively) and a PDI of 0.150 and 0.123, respectively, together with a negligible negative zeta potential (−5.19 mV and −6.19 mV, respectively) through the vaginal mucus. It was observed that the MPPs are small and monodisperse with a neutral surface charge. It was observed that the MPPs-gel formulations released approximately 69.86 ± 4.65% of MTF and 67.14 ± 5.74% of MI within 120 h (5 days), which was observed to be sustained unlike MFT-MI-gel with approximately 94.89 ± 4.17% of MTF and 90.91 ± 15% of MI drugs released within 12 h. The confocal microscopy study of rhodamine-loaded MPPs indicated that they possessed a high fluorescence intensity at a depth of 15 μm, while as the penetration trajectory in the vaginal tissue increased to 35 μm, their intensity was reduced, appearing to be more prominent in the blood vessels. The analyzed data of MPPs-gel suggest that the optimized MPPs-gel formulation has potential to reach the targeted area via the uterovaginal mucosa, which has a wide network of blood vessels. Subsequently, in vivo studies were conducted and the results revealed that the proposed MPPs-gel formulation could regulate the estrous cycle of the reproductive system compared to the conventional formulation. Moreover, the formulation significantly reduced the weight of the ovaries compared to the control and conventional vaginal gel. Biochemical estimation showed improved insulin and sex hormone levels. Thus, the obtained data revealed that the deep penetration and deposition of MTF and MI on the targeted area through intravaginal delivery resulted in better therapeutic effects than the conventional vaginal gel. The obtained results confirmed the amelioration of PCOS upon treatment using the prepared MPPs-gel formulation. According to the relevant evaluation studies, it was concluded that MPPs-gel was retained in the vaginal cavity for systemic effects. Also, the sustained and non-irritating therapeutic effect meets the safety aspects. This work serves as a promising strategy for intravaginal drug delivery.
Detail
Correction: The emerging role of medical foods and therapeutic potential of medical food-derived exosomes
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA90122J
Correction for ‘The emerging role of medical foods and therapeutic potential of medical food-derived exosomes’ by Jin-Young Hur et al., Nanoscale Adv., 2024, https://doi.org/10.1039/d3na00649b.
Detail
Antioxidant flavonoid-loaded nano-bioactive glass bone paste: in vitro apatite formation and flow behavior
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00941F
Non-cement pastes in the form of injectable materials have gained considerable attention in non-invasive regenerative medicine. Different osteoconductive bioceramics have been used as the solid phase of these bone pastes. Mesoporous bioactive glass can be used as an alternative bioceramic for paste preparation because of its osteogenic qualities. Plant-derived osteogenic agents can also be used in paste formulation to improve osteogenesis; however, their side effects on physical and physicochemical properties should be investigated. In this study, nano-bioactive glass powder was synthesized by a sol–gel method, loaded with different amounts of quercetin (0, 100, 150, and 200 μM), an antioxidant flavonoid with osteogenesis capacity. The loaded powder was then homogenized with a mixture of hyaluronic acid and sodium alginate solution to form a paste. We subsequently evaluated the rheological behavior, injectability, washout resistance, and in vitro bioactivity of the quercetin-loaded pastes. The washout resistance was found to be more than 96% after 14 days of immersion in simulated body fluid (SBF) as well as tris-buffered and citric acid-buffered solutions at 25 °C and 37 °C. All pastes exhibited viscoelastic behavior, in which the elastic modulus exceeded the viscous modulus. The pastes displayed shear-thinning behavior, in which viscosity was more influenced by angular frequency when the quercetin content increased. Results indicated that injectability was much improved using quercetin and the injection force was in the range 20–150 N. Following 14 days of SBF soaking, the formation of a nano-structured apatite phase on the surfaces of quercetin-loaded pastes was confirmed through scanning electron microscopy, X-ray diffractometry, and Fourier-transform infrared spectroscopy. Overall, quercetin, an antioxidant flavonoid osteogenic agent, can be loaded onto the nano-bioactive glass/hyaluronic acid/sodium alginate paste system to enhance injectability, rheological properties, and bioactivity.
Detail
Synergistic effect of composition gradient and morphology on the catalytic activity of amorphous FeCoNi-LDH†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00949A
The rational design of electrocatalysts with well-designed compositions and structures for the oxygen evolution reaction (OER) is promising and challenging. Herein, we developed a novel strategy – a one-step double-cation etching sedimentation equilibrium strategy – to synthesize amorphous hollow Fe-Co-Ni layered double hydroxide nanocages with an outer surface of vertically interconnected ultrathin nanosheets (Fe-Co-Ni-LDH), which primarily depends on the in situ etching sedimentation equilibrium of the template interface. This unique vertical nanosheet-shell hierarchical nanostructure possesses enhanced charge transfer, increased active sites, and favorable kinetics during electrolysis, resulting in superb electrocatalytic performance for the oxygen evolution reaction (OER). Specifically, the Fe-Co-Ni-LDH nanocages exhibited remarkable OER activity in alkaline electrolytes and achieved a current density of 100 mA cm−2 at a low overpotential of 272 mV with excellent stability. This powerful strategy provides a profound molecular-level insight into the control of the morphology and composition of 2D layered materials.
Detail
Nanodiamond-structured zinc composite coatings with strong bonding and high load-bearing capacity†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00809F
The aerospace and automotive industries find that relying solely on the intrinsic resistance of alloys is inadequate to safeguard aircraft and automotive structural components from harsh environmental conditions. While it is difficult to attribute accidents exclusively to coating failure due to the involvement of multiple factors, there are instances where defects in the coating initiate a wear or degradation process, leading to premature and unplanned structural failures. Metallic coatings have been introduced to protect the aircraft mainly from wear due to the extreme temperatures and moisture exposure during their service life. Bare metallic coatings have a limited lifespan and need to be replaced frequently. Herein, the strength and wear resistance of zinc (Zn) coating is enhanced using varying concentrations of diamond particles as an additive in the Zn matrix (Zn-D). The dispersion strengthening mechanism is attributed to the high hardness (70 HRC), and reduced friction-of-coefficient (0.21) and dissipation energy (4.6 × 10−4 J) of electrodeposited Zn-D7.5 (7.5 g l−1 of diamond concentration) composite coating. Moreover, enhanced wear resistance with minimum wear volume (1.12 × 10−3 mm3) and wear rate (1.25 × 10−3 mm3 N−1 m−1) of the Zn-D7.5 composite coating resulted in perfect blending of diamond with Zn. The improved hardness and wear resistance for Zn-D7.5 (optimum 7.5 g l−1 diamond concentration) is due to the steadiness between well-dispersed diamonds in Zn and enrichment in load-bearing ability due to the incorporation of diamond particles. Electronic structure calculations on the zinc-diamond composite models (two configurations adopted) have been performed using the density functional theory (DFT) approach, and the in silico studies appeared to facilitate meaningful and evocative outcomes. Zn-doped diamond (C10@Zn) without hydrogen (H) atoms (binding energy: 418 kcal mol−1, i.e. showing an endothermic reaction and thermodynamically not favourable) was detected to be more stable than the Zn-doped diamond (C10H16@Zn) consisting of hydrogen (H) atoms (binding energy: −33.3 kcal mol−1, i.e. showing an exothermic reaction and thermodynamically preferable). Thus, a composite coating of zinc and diamond can be a suitable candidate for the aerospace and automotive industries.
Detail
Precise and rapid point-of-care quantification of albumin levels in unspiked blood using organic field-effect transistors†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00564J
Nanowire-based field-effect transistors (FETs) are widely used to detect biomolecules precisely. However, the fabrication of such devices involves complex integration procedures of nanowires into the device and most are not easily scalable. In this work, we report a straightforward fabrication approach that utilizes the grain boundaries of the semiconducting film of organic FETs to fabricate biosensors for the detection of human serum albumin (HSA) with an enhanced sensitivity and detection range. We used trichromophoric pentapeptide (TPyAlaDo-Leu-ArTAA-Leu-TPyAlaDo, TPP) as a receptor molecule to precisely estimate the concentration of HSA protein in human blood. Bi-layer semiconductors (pentacene and TPP) were used to fabricate the OFET, where the pentacene molecule acted as a conducting channel and TPP acted as a receptor molecule. This approach of engineering the diffusion of receptor molecules into the grain boundaries is crucial in developing OFET-based HSA protein sensors, which cover a considerable detection range from 1 pM to 1 mM in a single device. The point-of-care detection in unspiked blood samples was confirmed at 4.2 g dL−1, which is similar to 4.1 g dL−1 measured using a pathological procedure.
Detail
Design and synthesis of nano-biomaterials based on graphene and local delivery of cerebrolysin into the injured spinal cord of mice, promising neural restoration†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00760J
Spinal cord injury (SCI) is an incurable and catastrophic health issue with no clinical solution. As part of cascade reactions, the inflammatory process and fibrous glial scar production aggravate the amount of lesion through a secondary damage mechanism, encouraging scientists from other disciplines to investigate new paths for solving this problem. Graphene oxide (GO) and its derivatives are among the most promising biomedical and nerve tissue regeneration materials due to their remarkable chemical, mechanical, and electrical properties. This paper designs and introduces a new GO-based nanomaterial to minimize inflammation and stimulate neurite regrowth. To improve biocompatibility, biodegradability, and cell proliferation, GO plates were modified with polyethylene glycol (PEG) and Au nanoparticles as neuroprotective and antibacterial agents, respectively. Preliminary biological investigations on bone marrow derived mesenchymal stem cells (BM-MSCs) with various concentrations of a graphenic nanocarrier indicated a lack of cell toxicity and an enhancement in BM-MSC proliferation of about 10% after 48 hours. Therapeutic nanostructures were used in the T10 segment of a mouse SCI model. The pathological and immunohistochemical data revealed that refilling tissue cavities, decreasing degeneration, and establishing neuroregeneration resulted in a considerable improvement of hind limb motor function. Furthermore, compared to the nanocomposite mixture alone, the intraspinal delivery of cerebrolysin (CRL) had a more satisfying impact on nerve regrowth, cystic cavity, hemorrhage avoidance, and motor function enhancement. This study demonstrates the potential of graphenic nanomaterials for SCI treatment and neuroregeneration applications.
Detail
3371
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not